molecular formula C18H15Cl2N3O B3462812 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline

2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline

Katalognummer B3462812
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: KLLGKVZUGVULNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Wirkmechanismus

2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the kinase domain of EGFR and prevents the phosphorylation of tyrosine residues, which are critical for downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis and metastasis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline in lab experiments is its specificity for EGFR tyrosine kinase inhibition, which allows for the study of the specific effects of EGFR inhibition on cancer cell growth and proliferation. However, one limitation of using this compound is its potential off-target effects on other tyrosine kinases, which could affect the interpretation of experimental results.

Zukünftige Richtungen

1. Combination therapy: 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has shown promising results in preclinical studies as a single agent, but further studies are needed to determine its efficacy in combination with other cancer therapies.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Development of more potent inhibitors: Development of more potent EGFR inhibitors with fewer off-target effects could improve the efficacy and safety of EGFR-targeted therapies.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
In conclusion, this compound is a small molecule inhibitor of EGFR tyrosine kinase that has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells and has potential for use in combination with other cancer therapies. Further studies are needed to determine its efficacy and safety in human patients with cancer.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to study the role of EGFR in cancer cell growth and proliferation. It has been shown to inhibit the phosphorylation of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This compound has also been used to study the effects of EGFR inhibition on tumor angiogenesis and metastasis.

Eigenschaften

IUPAC Name

4-[2-(2,4-dichlorophenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-12-5-6-13(15(20)11-12)17-21-16-4-2-1-3-14(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGKVZUGVULNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.